Cas no 1567-56-2 (1,3-Isobenzofurandione,4,5-dimethoxy-)

1,3-Isobenzofurandione,4,5-dimethoxy- is a dimethoxy-substituted derivative of phthalic anhydride, characterized by the presence of methoxy groups at the 4 and 5 positions of the benzene ring. This structural modification enhances its reactivity in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for functionalized materials. The electron-donating methoxy groups influence its electronic properties, making it useful in applications requiring tailored reactivity or solubility. Its stability under standard conditions and compatibility with various reaction conditions further contribute to its utility in fine chemical synthesis. This compound is primarily employed in research and specialty chemical manufacturing.
1,3-Isobenzofurandione,4,5-dimethoxy- structure
1567-56-2 structure
Product name:1,3-Isobenzofurandione,4,5-dimethoxy-
CAS No:1567-56-2
MF:C10H8O5
MW:208.16752
CID:225580
PubChem ID:223814

1,3-Isobenzofurandione,4,5-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Isobenzofurandione,4,5-dimethoxy-
    • 4,5-dimethoxy-2-benzofuran-1,3-dione
    • 3,4-dimethoxy-phthalic acid anhydride
    • 3,4-dimethoxyphthalic anhydride
    • 3,4-dimethoxy-phthalic anhydride
    • 3,4-Dimethoxy-phthalsaeure-anhydrid
    • 4,5-dimethoxyisobenzofuran-1,3-dione
    • 5,6-dimethoxyphthalic anhydride
    • AC1L5CUD
    • AC1Q6H8Q
    • AG-J-11647
    • AR-1F8398
    • CTK4C9172
    • dimethoxyphthalic anhydride
    • NSC11829
    • Isobenzofuran-1,3-dione, 4,5-dimethoxy-
    • NSC-11829
    • 1567-56-2
    • 4,5-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1,3-DIONE
    • EN300-69418
    • SCHEMBL4226377
    • DTXSID60279230
    • FPYMWUSMIRXSEA-UHFFFAOYSA-N
    • 4,5-Dimethoxy-2-benzofuran-1,3-dione #
    • 1,3-Isobenzofurandione, 4,5-dimethoxy-
    • AKOS000277128
    • Inchi: InChI=1S/C10H8O5/c1-13-6-4-3-5-7(8(6)14-2)10(12)15-9(5)11/h3-4H,1-2H3
    • InChI Key: FPYMWUSMIRXSEA-UHFFFAOYSA-N
    • SMILES: COC1C=CC2C(OC(=O)C=2C=1OC)=O

Computed Properties

  • Exact Mass: 208.03714
  • Monoisotopic Mass: 208.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Density: 1.382
  • Boiling Point: 385.3°C at 760 mmHg
  • Flash Point: 175.6°C
  • Refractive Index: 1.564
  • PSA: 61.83

1,3-Isobenzofurandione,4,5-dimethoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-69418-10.0g
4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione
1567-56-2 95%
10.0g
$4667.0 2023-02-13
Enamine
EN300-69418-0.5g
4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione
1567-56-2 95%
0.5g
$847.0 2023-02-13
Enamine
EN300-69418-2.5g
4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione
1567-56-2 95%
2.5g
$2127.0 2023-02-13
Aaron
AR001PLV-1g
1,3-Isobenzofurandione, 4,5-dimethoxy-
1567-56-2 95%
1g
$1519.00 2025-02-13
Aaron
AR001PLV-5g
1,3-Isobenzofurandione, 4,5-dimethoxy-
1567-56-2 95%
5g
$4353.00 2025-02-13
Aaron
AR001PLV-250mg
1,3-Isobenzofurandione, 4,5-dimethoxy-
1567-56-2 95%
250mg
$765.00 2025-02-13
1PlusChem
1P001PDJ-5g
1,3-Isobenzofurandione, 4,5-dimethoxy-
1567-56-2 95%
5g
$3952.00 2024-06-20
1PlusChem
1P001PDJ-10g
1,3-Isobenzofurandione, 4,5-dimethoxy-
1567-56-2 95%
10g
$5831.00 2024-06-20
Aaron
AR001PLV-10g
1,3-Isobenzofurandione, 4,5-dimethoxy-
1567-56-2 95%
10g
$6443.00 2023-12-15
Enamine
EN300-69418-1.0g
4,5-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione
1567-56-2 95%
1.0g
$1086.0 2023-02-13

Additional information on 1,3-Isobenzofurandione,4,5-dimethoxy-

Introduction to 1,3-Isobenzofurandione,4,5-dimethoxy- (CAS No. 1567-56-2)

1,3-Isobenzofurandione,4,5-dimethoxy-, with the chemical formula C₁₁H₈O₄, is a heterocyclic compound belonging to the isobenzofuran family. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. The presence of methoxy groups at the 4 and 5 positions enhances its reactivity and makes it a valuable scaffold for drug design and development.

The compound is identified by its CAS number 1567-56-2, which serves as a unique identifier in scientific literature and databases. Its molecular structure consists of a benzene ring fused with a furan ring, with methoxy substituents at specific positions. This arrangement contributes to its distinct chemical behavior and interaction with biological targets.

In recent years, 1,3-isobenzofurandione derivatives have been extensively studied for their pharmacological properties. The dimethoxy-substituted derivative, in particular, has shown promise in various preclinical studies. Researchers have explored its potential as an anti-inflammatory agent, an antioxidant, and even as a candidate for treating neurodegenerative diseases. The methoxy groups play a crucial role in modulating the compound's bioactivity by influencing its solubility, stability, and binding affinity to biological receptors.

One of the most compelling aspects of 1,3-isobenzofurandione,4,5-dimethoxy- is its versatility as a chemical scaffold. Chemists have utilized this compound as a building block for synthesizing more complex molecules with enhanced pharmacological properties. For instance, modifications at the 4 and 5 positions have led to the development of novel analogs with improved efficacy and reduced side effects. These derivatives are being tested in clinical trials for their potential therapeutic applications.

The synthesis of 1,3-isobenzofurandione,4,5-dimethoxy- typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have enabled more efficient production processes. These advancements have made it possible to produce sufficient quantities of the compound for both research and commercial purposes.

The pharmacological activity of 1,3-isobenzofurandione derivatives has been linked to their ability to interact with specific enzymes and receptors in the body. For example, studies have shown that certain derivatives can inhibit inflammatory pathways by modulating cytokine production and signaling cascades. Additionally, their antioxidant properties have been attributed to their ability to scavenge free radicals and protect cells from oxidative damage.

Recent research has also highlighted the potential of 1,3-isobenzofurandione derivatives in treating neurological disorders. Preclinical studies suggest that these compounds may help mitigate symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease by protecting neurons from neurotoxic damage. Further investigation is needed to fully understand their mechanisms of action and long-term effects.

The industrial significance of 1,3-isobenzofurandione,4,5-dimethoxy- cannot be overstated. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in drug development pipelines. As demand for innovative therapeutics grows, compounds like this continue to play a pivotal role in advancing medical science. The ongoing research into its derivatives promises to yield new treatments for a wide range of diseases.

In conclusion,1,3-isobenzofurandione, particularly the 4,5-dimethoxy-substituted variant (CAS No. 1567-56-2), represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structure and bioactivity make it a valuable asset in drug discovery efforts. As research progresses,the full therapeutic potential of this compound and its derivatives will likely be uncovered,leading to new breakthroughs in medicine.

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